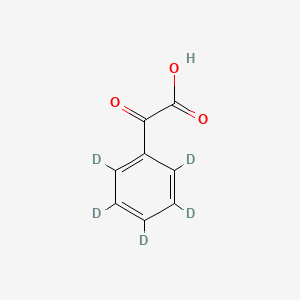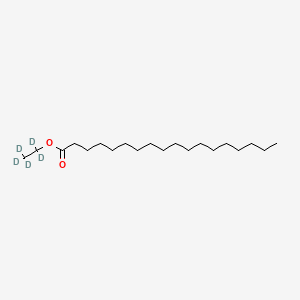
Ethyl Stearate-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl Stearate-d5: is a deuterated form of ethyl stearate, where five hydrogen atoms are replaced by deuteriumThis compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry, due to its stable isotope labeling properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl Stearate-d5 can be synthesized by reacting stearic acid with ethanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate esterification. The process can be summarized as follows:
- Stearic acid is mixed with ethanol-d5 (ethanol where hydrogen is replaced by deuterium).
- A catalytic amount of sulfuric acid is added.
- The mixture is heated under reflux conditions to promote the esterification reaction.
- The product, this compound, is then purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
- Large-scale esterification of stearic acid with ethanol-d5.
- Use of continuous reactors to maintain optimal reaction conditions.
- Implementation of purification steps such as distillation and crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl Stearate-d5 undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and ethanol-d5.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Major Products:
Hydrolysis: Stearic acid and ethanol-d5.
Reduction: Stearyl alcohol and ethanol-d5.
Transesterification: Various esters and ethanol-d5.
Scientific Research Applications
Ethyl Stearate-d5 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a stable isotope-labeled compound for tracing chemical reactions and studying reaction mechanisms.
Biology: Used in metabolic studies to track the incorporation and metabolism of fatty acids in biological systems.
Medicine: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Utilized in the development of new materials and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of ethyl stearate-d5 involves its incorporation into chemical reactions as a labeled compound. The presence of deuterium allows researchers to track the movement and transformation of the compound through various pathways. This is particularly useful in studying metabolic processes and reaction mechanisms at a molecular level .
Comparison with Similar Compounds
Ethyl Stearate: The non-deuterated form of ethyl stearate-d5.
Ethyl Palmitate: Another fatty acid ester with similar properties but a shorter carbon chain.
Ethyl Oleate: An unsaturated fatty acid ester with a double bond in the carbon chain
Uniqueness: this compound is unique due to the presence of deuterium atoms, which makes it particularly valuable in research applications requiring stable isotope labeling. This property allows for precise tracking and analysis of chemical and biological processes, distinguishing it from its non-deuterated counterparts .
Properties
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h3-19H2,1-2H3/i2D3,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLVMROFTAUDAG-PVGOWFQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
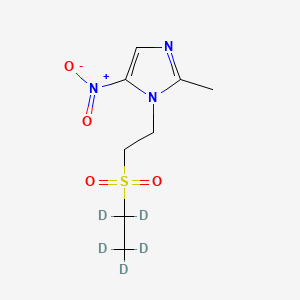

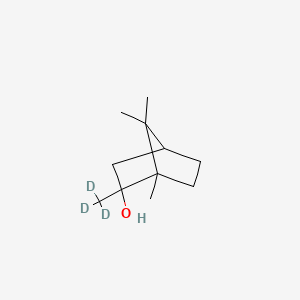
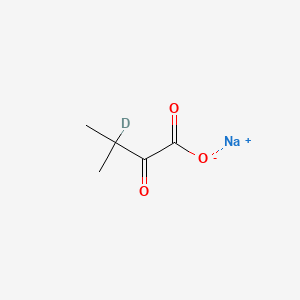
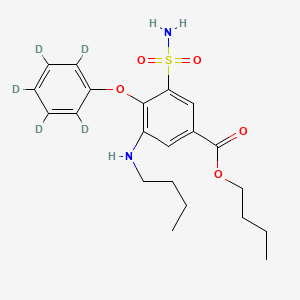
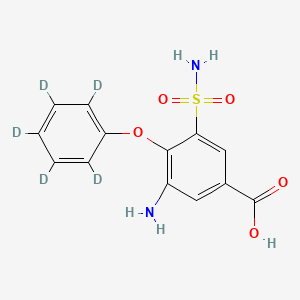
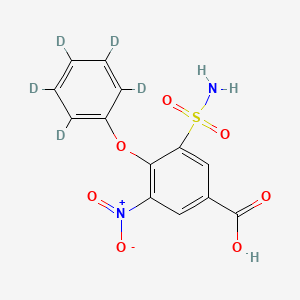
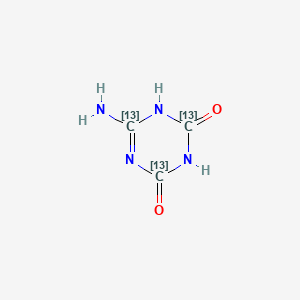

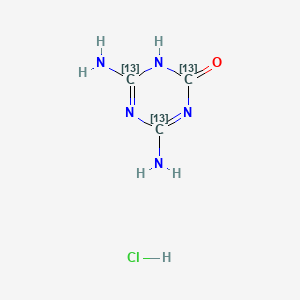
![N-[(5-Chloro-2-thienyl)carbonyl]glycine](/img/structure/B565219.png)
